Natrium-2,2,3,3-Tetrafluorpropionat

Übersicht

Beschreibung

Sodium 2,2,3,3-tetrafluoropropionate (NaTFP) is a highly fluorinated organic compound that has been used in a variety of scientific research applications, including in lab experiments, due to its unique properties. It has a wide range of biochemical and physiological effects, and its mechanism of action is well understood.

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Natrium-2,2,3,3-Tetrafluorpropionat (Tetrapion) mit Schwerpunkt auf einzigartigen Anwendungen:

Verhinderung der Migration von landwirtschaftlichen Materialien

Tetrapion wird in Verfahren und Formulierungen eingesetzt, um die Abwärtsmigration von landwirtschaftlichen Materialien zu verhindern. Diese Anwendung ist wichtig, um sicherzustellen, dass landwirtschaftliche Behandlungen dort wirksam bleiben, wo sie angewendet werden, und nicht in tiefere Bodenschichten oder Grundwasser gelangen .

Herbizidformulierung

Als Salzform der 2,2,3,3-Tetrafluorpropionsäure wird Tetrapion in Herbizidformulierungen verwendet. Seine Wirksamkeit bei der Kontrolle des Unkrautwachstums ohne Beeinträchtigung der gewünschten Weidepflanzen ist ein wertvolles Merkmal für die Erhaltung gesunder Feldfrüchte .

Katalysator für die organische Synthese

In organischen Synthesereaktionen dient Tetrapion als Katalysator oder Initiator. Diese Rolle ist entscheidend, um chemische Reaktionen zu ermöglichen, die verschiedene organische Verbindungen produzieren .

Produktion von Fluorpolymeren

Die Verbindung findet Anwendung in der Polymerindustrie zur Herstellung von Fluorpolymeren wie fluoriertem Polypropylen. Diese Materialien haben einzigartige Eigenschaften wie Beständigkeit gegen Lösungsmittel und Säuren, wodurch sie für spezielle Anwendungen geeignet sind .

Herstellung von organischen Lösungsmitteln

Tetrapion ist an der Herstellung von organischen Lösungsmitteln beteiligt. Diese Lösungsmittel sind in verschiedenen chemischen Prozessen und Industrien unerlässlich, um Substanzen zu lösen oder chemische Reaktionen durchzuführen .

Synthese von Fluorierungsmitteln

Es wird auch zur Synthese von Fluorierungsmitteln verwendet. Diese Mittel werden verwendet, um Fluoratome in organische Moleküle einzubringen, was deren chemische und physikalische Eigenschaften erheblich verändern kann .

Safety and Hazards

Sodium 2,2,3,3-tetrafluoropropionate is moderately toxic by skin contact and has low toxicity by ingestion . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Sodium 2,2,3,3-tetrafluoropropionate is a promising chemical with various applications in different industries . Its high efficiency, effectiveness, and environmentally friendly nature make it an ideal chemical for various applications . It is also used as a reagent in organic synthesis and as a surfactant in the electronics industry .

Wirkmechanismus

Target of Action

Sodium 2,2,3,3-tetrafluoropropionate, also known as Tetrapion, is a fluorinated compound that primarily targets the synthesis of chlorophyll and other photosynthetic pigments in plants .

Mode of Action

Tetrapion interferes with the synthesis of chlorophyll and other photosynthetic pigments, inhibiting the plant’s ability to produce oxygen . This interference leads to the death of the plant, making Tetrapion an effective herbicide .

Biochemical Pathways

It is known that the compound disrupts the photosynthesis process, which is vital for plant growth and survival .

Pharmacokinetics

Given its use as a herbicide, it is likely that the compound is absorbed by plants and distributed throughout the plant system .

Result of Action

The primary result of Tetrapion’s action is the death of the plant. By inhibiting the synthesis of chlorophyll and other photosynthetic pigments, the plant is unable to produce oxygen, leading to its death .

Action Environment

The efficacy and stability of Tetrapion can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific type of plant it is used on, the soil conditions, and the climate . Additionally, safety precautions should be taken when handling Tetrapion, as its dust can be irritating to the skin, eyes, and respiratory tract .

Biochemische Analyse

Biochemical Properties

Sodium 2,2,3,3-tetrafluoropropionate plays a significant role in biochemical reactions, particularly in the inhibition of lipid synthesis. It interacts with various enzymes and proteins, including those involved in metabolic pathways. The compound is known to inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in lipid biosynthesis. Additionally, sodium 2,2,3,3-tetrafluoropropionate interacts with other biomolecules, such as transport proteins, affecting their function and stability .

Cellular Effects

The effects of sodium 2,2,3,3-tetrafluoropropionate on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of cell membranes, leading to changes in ion transport and membrane potential. This disruption can affect cell signaling pathways, such as those involving calcium ions, and lead to altered gene expression. Furthermore, sodium 2,2,3,3-tetrafluoropropionate impacts cellular metabolism by inhibiting key enzymes involved in energy production and lipid metabolism .

Molecular Mechanism

At the molecular level, sodium 2,2,3,3-tetrafluoropropionate exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of essential metabolic intermediates. For example, the compound binds to acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis and an overall reduction in lipid accumulation. Additionally, sodium 2,2,3,3-tetrafluoropropionate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2,2,3,3-tetrafluoropropionate change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to high temperatures or prolonged light exposure. Studies have shown that sodium 2,2,3,3-tetrafluoropropionate can have long-term effects on cellular function, including persistent inhibition of lipid synthesis and alterations in cell signaling pathways. These effects can be observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression persisting for extended periods .

Dosage Effects in Animal Models

The effects of sodium 2,2,3,3-tetrafluoropropionate vary with different dosages in animal models. At low doses, the compound can effectively inhibit lipid synthesis without causing significant toxicity. At higher doses, sodium 2,2,3,3-tetrafluoropropionate can induce toxic effects, including liver damage, disruption of metabolic processes, and adverse effects on the nervous system. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing harm. It is essential to carefully monitor and adjust dosages to minimize toxic effects while maximizing the compound’s biochemical benefits .

Metabolic Pathways

Sodium 2,2,3,3-tetrafluoropropionate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition affects the overall flux of metabolites through lipid biosynthesis pathways, leading to decreased fatty acid and triglyceride production. Additionally, sodium 2,2,3,3-tetrafluoropropionate can influence other metabolic pathways by interacting with cofactors and regulatory proteins, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, sodium 2,2,3,3-tetrafluoropropionate is transported and distributed through various mechanisms. The compound can interact with transport proteins, facilitating its movement across cell membranes and into specific cellular compartments. Once inside the cell, sodium 2,2,3,3-tetrafluoropropionate can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues can vary depending on factors such as dosage, exposure duration, and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of sodium 2,2,3,3-tetrafluoropropionate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, sodium 2,2,3,3-tetrafluoropropionate may be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in lipid synthesis. Additionally, the compound can localize to mitochondria, affecting energy production and metabolic processes. The precise subcellular localization of sodium 2,2,3,3-tetrafluoropropionate is essential for understanding its biochemical effects and potential therapeutic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,2,3,3-tetrafluoropropionate involves the reaction of 2,2,3,3-tetrafluoropropionic acid with sodium hydroxide.", "Starting Materials": [ "2,2,3,3-tetrafluoropropionic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2,2,3,3-tetrafluoropropionic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution to remove any solids", "Evaporate the filtrate to dryness to obtain Sodium 2,2,3,3-tetrafluoropropionate" ] } | |

| 22898-01-7 | |

Molekularformel |

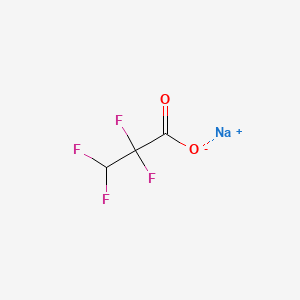

C3H2F4NaO2 |

Molekulargewicht |

169.03 g/mol |

IUPAC-Name |

sodium;2,2,3,3-tetrafluoropropanoate |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9); |

InChI-Schlüssel |

HAPDYYIGKMSQMP-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Kanonische SMILES |

C(C(C(=O)O)(F)F)(F)F.[Na] |

| 22898-01-7 | |

Löslichkeit |

0.13 M |

Dampfdruck |

3.00e-04 mmHg |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.